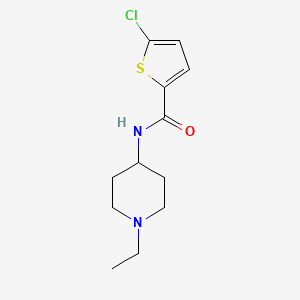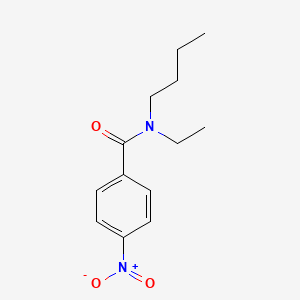![molecular formula C19H20ClN3O3 B4593184 N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4593184.png)
N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated methoxyphenyl group and a pyrrolidinylcarbonylphenyl group attached to the urea moiety
Aplicaciones Científicas De Investigación
Urea Derivatives in Plant Biology
Cytokinin-like Activity and Root Formation Enhancement
Urea derivatives have been identified as positive regulators of cell division and differentiation in plants. Some synthetic compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity that often exceeds that of adenine compounds. Recent studies have also uncovered new urea cytokinins and derivatives that specifically enhance adventitious root formation. These insights suggest a potential application in in vitro plant morphogenesis and agriculture to improve plant growth and productivity (Ricci & Bertoletti, 2009).
Urea Derivatives in Material Science
Thermal Latent Initiators for Polymerization
Research into N-aryl-N′-pyridyl ureas has demonstrated their use as thermal latent initiators for the ring-opening polymerization of epoxides. The ability to control the polymerization process through the electron-withdrawing nature of substituents on the aromatic ring of ureas opens up avenues for developing advanced polymer materials with tailored properties (Makiuchi, Sudo, & Endo, 2015).
Urea Derivatives in Environmental Science
Degradation of Antimicrobials
The electro-Fenton systems have been employed to degrade antimicrobials like triclosan and triclocarban, which are structured similarly to the target compound. These systems use urea derivatives in undivided electrolytic cells, showcasing their role in the environmental detoxification process. This application is crucial for reducing the impact of harmful antimicrobials on ecosystems (Sirés et al., 2007).
Urea Derivatives in Chemistry
Crystal Structure and Molecular Interactions
Studies on the crystal structures of urea derivatives provide insights into their molecular interactions, which is essential for designing compounds with specific physical and chemical properties. For example, the analysis of metobromuron's crystal structure reveals how N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions contribute to its stability and reactivity (Kang et al., 2015).
Urea Derivatives in Nonlinear Optical Materials
Nonlinear Optical Parameters
Bis-chalcone derivatives of ureas have been reported to demonstrate significant second harmonic generation (SHG) efficiency and nonlinear optical properties. These findings suggest their potential application in optical devices and materials, highlighting the versatility of urea derivatives in the field of photonic engineering (Shettigar et al., 2006).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dichloromethane or tetrahydrofuran. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Formation of Urea Derivative: The reaction between the amine group of 5-chloro-2-methoxyaniline and the isocyanate group of 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate leads to the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-17-9-6-14(20)12-16(17)22-19(25)21-15-7-4-13(5-8-15)18(24)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIMWEBZYWKPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[6-[(4-fluoro-2-methylphenyl)sulfonylamino]hexyl]-2-methylbenzenesulfonamide](/img/structure/B4593101.png)
![[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](1-PYRROLIDINYL)METHANONE](/img/structure/B4593117.png)
![3-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4593125.png)

![2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4593138.png)
![(5Z)-1-(4-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4593144.png)
![1-(4-Chlorophenyl)-3-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]urea](/img/structure/B4593160.png)
![[2-bromo-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B4593165.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4593176.png)
![N,N-dicyclohexyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4593183.png)

![2-chloro-N-[2-[(4-chlorophenyl)methoxy]ethyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B4593191.png)


